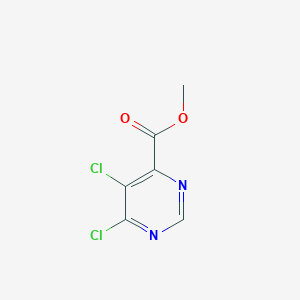
3-methyl-1,2,3,4-tetrahydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound with the CAS Number: 30448-38-5 . It has a molecular weight of 161.2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones, which includes 3-methyl-1,2,3,4-tetrahydroquinolin-4-one, involves Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones . A series of challenging quinolin-4-one derivatives are prepared with good functional group tolerance in an atom-economical fashion by using p-toluenesulfonic acid monohydrate as a promoter of the reaction of ketones with 2-alkynylanilines in EtOH at reflux .Molecular Structure Analysis
The IUPAC name for this compound is 3-methyl-2,3-dihydro-4(1H)-quinolinone . The InChI code for this compound is 1S/C10H11NO/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-5,7,11H,6H2,1H3 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can be used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects . It can also be used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms .Physical And Chemical Properties Analysis
The compound has a melting point of 90-91°C . The physical form of the compound is a powder .Mécanisme D'action
While the exact mechanism of action for 3-methyl-1,2,3,4-tetrahydroquinolin-4-one is not specified, similar compounds such as 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol have been shown to exert their effects through various mechanisms, including the modulation of intracellular signaling pathways, the inhibition of inflammatory mediators, and the induction of apoptosis in cancer cells.
Safety and Hazards
The compound has been classified as having some hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Future research directions could include the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the elucidation of its mechanism of action. Additionally, the compound could be studied for its potential use in the treatment of various diseases due to its diverse biological activities .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1,2,3,4-tetrahydroquinolin-4-one involves the condensation of an aldehyde with an amine followed by cyclization and reduction.", "Starting Materials": [ "3-methylbenzaldehyde", "ethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 3-methylbenzaldehyde is condensed with ethylamine in the presence of acetic anhydride to form 3-methyl-N-ethylidenebenzylamine.", "Step 2: The resulting imine is cyclized by treatment with hydrochloric acid to form 3-methyl-1,2,3,4-tetrahydroquinoline.", "Step 3: Reduction of the quinoline with sodium borohydride in the presence of sodium hydroxide and water yields 3-methyl-1,2,3,4-tetrahydroquinolin-4-one." ] } | |
Numéro CAS |
30448-38-5 |
Nom du produit |
3-methyl-1,2,3,4-tetrahydroquinolin-4-one |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



